![molecular formula C10H14BFO3 B6357137 3-Fluoro-5-(t-butoxy)phenylboronic acid CAS No. 850592-98-2](/img/structure/B6357137.png)
3-Fluoro-5-(t-butoxy)phenylboronic acid
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Overview
Description
3-Fluoro-5-(t-butoxy)phenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It is a solid substance at room temperature . It is used as an intermediate in pharmaceuticals and is an important building block in cross-coupling reactions .
Synthesis Analysis
The synthesis of 3-Fluoro-5-(t-butoxy)phenylboronic acid involves several steps. One of the key steps is the protodeboronation of pinacol boronic esters, which is a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-(t-butoxy)phenylboronic acid can be represented by the InChI code 1S/C10H14BFO3/c1-10(2,3)15-9-5-7(11(13)14)4-8(12)6-9/h4-6,13-14H,1-3H3 . The molecular weight of this compound is 212.03 .Chemical Reactions Analysis
3-Fluoro-5-(t-butoxy)phenylboronic acid is involved in various chemical reactions. For instance, it is used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .Physical And Chemical Properties Analysis
3-Fluoro-5-(t-butoxy)phenylboronic acid is a solid at room temperature . It has a molecular weight of 212.03 . The compound should be stored at a temperature betweenScientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
One of the most prominent applications of 3-Fluoro-5-(tert-butoxy)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst. This method is widely used for synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Synthesis of Liquid Crystalline Materials
This compound has been utilized in the synthesis of novel liquid crystalline materials. Specifically, it can be used to create fluorobiphenylcyclohexenes, which are compounds that exhibit liquid crystalline properties and are useful in the development of advanced display technologies .
Development of Leukotriene Receptor Agonists
The boronic acid derivative is also instrumental in the synthesis of o-phenylphenols . These compounds have been identified as potent leukotriene B4 receptor agonists, which are significant in the treatment of inflammatory diseases .
Preparation of Antitumor Agents
In cancer research, 3-Fluoro-5-(tert-butoxy)phenylboronic acid has been used in the preparation of inhibitors of kinesin spindle protein (KSP). These inhibitors are potential antitumor agents, offering a targeted approach to cancer therapy .
Organic Synthesis and Functional Group Transformations
The boronic acid is a versatile reagent in organic synthesis. It can undergo various functional group transformations, including lithiation and reaction with different electrophiles, to yield a wide array of organic compounds .
Conjugate Addition Reactions
Another application is in selective rhodium-catalyzed conjugate addition reactions. These reactions are crucial for constructing complex molecules with high precision and are particularly valuable in the synthesis of natural products and pharmaceuticals .
Mechanism of Action
Target of Action
3-Fluoro-5-(tert-butoxy)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the 3-Fluoro-5-(tert-butoxy)phenylboronic acid undergoes transmetalation, a process where it transfers its organic group to the palladium catalyst . This process involves the exchange of ligands between two metal centers . The compound interacts with the palladium catalyst, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway in organic synthesis . The reaction involves the coupling of an organoboron compound, such as 3-Fluoro-5-(tert-butoxy)phenylboronic acid, with an organic halide in the presence of a palladium catalyst . The downstream effects of this pathway include the formation of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of the action of 3-Fluoro-5-(tert-butoxy)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, including biaryl structures .
Action Environment
The action of 3-Fluoro-5-(tert-butoxy)phenylboronic acid is influenced by several environmental factors. For instance, the pH of the reaction environment can affect the rate of the reaction . Additionally, the compound’s stability and efficacy can be influenced by storage conditions . It is typically stored at temperatures between 2-8°C to maintain its stability .
properties
IUPAC Name |
[3-fluoro-5-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-10(2,3)15-9-5-7(11(13)14)4-8(12)6-9/h4-6,13-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQSOXYGCDAKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(tert-butoxy)phenylboronic acid |
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